molecular formula C17H26N2O2 B2437207 (R)-tert-Butyl 1-(2-methylbenzyl)pyrrolidin-3-ylcarbamate CAS No. 876165-21-8

(R)-tert-Butyl 1-(2-methylbenzyl)pyrrolidin-3-ylcarbamate

Cat. No.: B2437207
CAS No.: 876165-21-8
M. Wt: 290.407
InChI Key: VBNHPAWKAZXPSA-OAHLLOKOSA-N
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Description

®-tert-Butyl 1-(2-methylbenzyl)pyrrolidin-3-ylcarbamate is a chemical compound with the molecular formula C17H26N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 1-(2-methylbenzyl)pyrrolidin-3-ylcarbamate typically involves the reaction of ®-tert-butyl 3-pyrrolidinecarboxylate with 2-methylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 1-(2-methylbenzyl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

®-tert-Butyl 1-(2-methylbenzyl)pyrrolidin-3-ylcarbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: Used in the production of fine chemicals and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 1-(2-methylbenzyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ®-1-(4-methoxybenzyl)pyrrolidin-3-ylcarbamate
  • tert-Butyl ®-1-(2-chlorobenzyl)pyrrolidin-3-ylcarbamate
  • tert-Butyl ®-1-(3,4-dimethoxybenzyl)pyrrolidin-3-ylcarbamate

Uniqueness

®-tert-Butyl 1-(2-methylbenzyl)pyrrolidin-3-ylcarbamate is unique due to its specific substitution pattern on the benzyl group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.

Properties

IUPAC Name

tert-butyl N-[(3R)-1-[(2-methylphenyl)methyl]pyrrolidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-13-7-5-6-8-14(13)11-19-10-9-15(12-19)18-16(20)21-17(2,3)4/h5-8,15H,9-12H2,1-4H3,(H,18,20)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNHPAWKAZXPSA-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CN2CC[C@H](C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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